molecular formula C17H14FN3O4S B11352312 5-(3-fluoro-4-methylphenyl)-N-(4-sulfamoylphenyl)-1,2-oxazole-3-carboxamide

5-(3-fluoro-4-methylphenyl)-N-(4-sulfamoylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11352312
M. Wt: 375.4 g/mol
InChI Key: JYDOEMPEHAOAFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-fluoro-4-methylphenyl)-N-(4-sulfamoylphenyl)-1,2-oxazole-3-carboxamide: , commonly referred to as Compound X , belongs to the class of oxazole derivatives. Its chemical structure consists of an oxazole ring fused with a carboxamide group and substituted aromatic rings. The compound exhibits interesting pharmacological properties, making it a subject of scientific interest.

Preparation Methods

Synthetic Routes::

    Synthesis via Oxazole Formation:
    • Compound X can be synthesized by cyclization of an appropriate precursor containing a carboxylic acid group and an amine group. The oxazole ring forms through intramolecular condensation.
    • Reaction:

      PrecursorCompound X\text{Precursor} \rightarrow \text{Compound X}Precursor→Compound X

    • Conditions: Acidic or basic conditions, elevated temperature.
    Sulfamoylation:
    • The sulfamoyl group is introduced using a sulfonating agent (e.g., chlorosulfonic acid or sulfur trioxide).
    • Reaction:

      Compound X+Sulfonating agentCompound X with sulfamoyl group\text{Compound X} + \text{Sulfonating agent} \rightarrow \text{Compound X with sulfamoyl group}Compound X+Sulfonating agent→Compound X with sulfamoyl group

    • Conditions: Anhydrous conditions, low temperature.
Industrial Production::
  • Large-scale production typically involves batch or continuous processes. Optimization of reaction conditions and purification steps ensures high yield and purity.

Chemical Reactions Analysis

Reactions::

    Oxidation: Compound X can undergo oxidation reactions, leading to the formation of various oxidation states.

    Reduction: Reduction of the carbonyl group in the carboxamide moiety can yield the corresponding alcohol.

    Substitution: Aromatic substitution reactions (e.g., halogenation, nitration) occur at the phenyl rings.

    Amide Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed.

Common Reagents::

    Oxidation: Oxidizing agents (e.g., KMnO₄, PCC).

    Reduction: Reducing agents (e.g., LiAlH₄, NaBH₄).

    Substitution: Halogens (e.g., Br₂, Cl₂), nitric acid (HNO₃).

    Amide Hydrolysis: Acid (HCl) or base (NaOH).

Major Products::
  • Oxidation: Aldehyde or carboxylic acid derivatives.
  • Reduction: Alcohol derivative.
  • Substitution: Halogenated or nitrated derivatives.
  • Amide Hydrolysis: Carboxylic acid and amine.

Scientific Research Applications

    Medicine: Compound X exhibits promising anti-inflammatory and analgesic effects. It may serve as a lead compound for drug development.

    Chemistry: Used as a reagent in organic synthesis.

Mechanism of Action

  • Compound X likely interacts with specific molecular targets, modulating cellular pathways. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Compound Y: Similar structure but lacks the sulfamoyl group.

    Compound Z: Contains a different heterocyclic ring (e.g., thiazole) instead of oxazole.

Properties

Molecular Formula

C17H14FN3O4S

Molecular Weight

375.4 g/mol

IUPAC Name

5-(3-fluoro-4-methylphenyl)-N-(4-sulfamoylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C17H14FN3O4S/c1-10-2-3-11(8-14(10)18)16-9-15(21-25-16)17(22)20-12-4-6-13(7-5-12)26(19,23)24/h2-9H,1H3,(H,20,22)(H2,19,23,24)

InChI Key

JYDOEMPEHAOAFE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.